molecular formula C16H15N3O2 B13939282 n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine

n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine

Cat. No.: B13939282
M. Wt: 281.31 g/mol
InChI Key: YRBSFAANYHISGV-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The resulting benzoxazole is then reacted with an acetamidine derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The acetamidine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted acetamidine derivatives.

Scientific Research Applications

N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is unique due to its specific structural features, such as the methoxy group and the acetamidine moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]ethanimidamide

InChI

InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-14-15(9-12)21-16(19-14)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18)

InChI Key

YRBSFAANYHISGV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)OC)N

Origin of Product

United States

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